molecular formula C17H13N3O2S B2415778 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-62-7

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2415778
CAS No.: 941928-62-7
M. Wt: 323.37
InChI Key: OHGVHQMHGXAVGR-UHFFFAOYSA-N
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Description

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of a furo[3,2-b]pyridine core and a benzo[d]thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the benzo[d]thiazole moiety. The final step involves the formation of the carboxamide group.

    Preparation of Furo[3,2-b]pyridine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Benzo[d]thiazole Moiety: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and solvents.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate with an amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide

Uniqueness

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its combination of a furo[3,2-b]pyridine core and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-9-3-5-11-15(7-9)23-17(19-11)20-16(21)14-8-12-13(22-14)6-4-10(2)18-12/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGVHQMHGXAVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(O3)C=CC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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